4-benzoylbenzyl 2-nitrobenzoate
Overview
Description
4-Benzoylbenzyl 2-nitrobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzoyl group attached to a benzyl moiety, which is further esterified with 2-nitrobenzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoylbenzyl 2-nitrobenzoate typically involves a multi-step process. One common method is the esterification of 4-benzoylbenzyl alcohol with 2-nitrobenzoic acid. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and reaction time are crucial for achieving high efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
4-Benzoylbenzyl 2-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The benzoyl group can be reduced to a benzyl group using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-Benzoylbenzyl 2-aminobenzoate.
Reduction: 4-Benzylbenzyl 2-nitrobenzoate.
Substitution: 4-Benzoylbenzyl alcohol and 2-nitrobenzoic acid.
Scientific Research Applications
4-Benzoylbenzyl 2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-benzoylbenzyl 2-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify target proteins, leading to changes in their activity. Additionally, the benzoyl group can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
4-Benzoylbenzyl 2-nitrobenzoate can be compared with other similar compounds, such as:
4-Nitrobenzyl benzoate: Lacks the benzoyl group, resulting in different chemical and biological properties.
2-Nitrobenzyl benzoate: Has the nitro group in a different position, affecting its reactivity and interactions.
4-Benzoylbenzyl acetate: Contains an acetate group instead of a nitro group, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
(4-benzoylphenyl)methyl 2-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO5/c23-20(16-6-2-1-3-7-16)17-12-10-15(11-13-17)14-27-21(24)18-8-4-5-9-19(18)22(25)26/h1-13H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYGFAZISJVSGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)COC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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